

S-Dihydrodaidzein's Binding Affinity for Estrogen Receptors: A Comparative Analysis

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Compound of Interest

Compound Name: *s-Dihydrodaidzein*

Cat. No.: *B10817928*

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A comprehensive review of in-silico and in-vitro studies reveals that **S-dihydrodaidzein**, the more biologically active metabolite of the soy isoflavone daidzein known as S-equol, demonstrates a significant and preferential binding affinity for estrogen receptor beta (ER β) over estrogen receptor alpha (ER α). This selective binding profile distinguishes it from other phytoestrogens and established estrogen receptor modulators, suggesting a potential for more targeted therapeutic applications.

Molecular docking simulations and competitive binding assays consistently highlight S-equol as a potent ligand for ER β . Its binding affinity for ER β is notably higher than its precursor, daidzein, and comparable to that of genistein, another well-studied soy isoflavone. In contrast, the synthetic estrogen receptor modulator, tamoxifen, exhibits a different binding profile.

This comparative guide provides an objective analysis of the binding characteristics of **S-dihydrodaidzein** with estrogen receptors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Binding Affinities of S-Dihydrodaidzein and Other Estrogen Receptor Modulators

The following table summarizes the quantitative data from various studies, comparing the binding affinities of **S-dihydrodaidzein** (S-equol) with other key compounds to ER α and ER β .

Binding affinities are presented as the inhibition constant (K_i) in nanomolar (nM) and Relative Binding Affinity (RBA) as a percentage relative to 17β-estradiol. A lower K_i value indicates a higher binding affinity.

Compound	Receptor	Binding Affinity (K _i , nM)	Relative Binding Affinity (RBA, %)	Selectivity (β/α ratio)
S-Dihydrodaidzein (S-equol)	ERα	~6.41 - 208.3	0.144	~24
ERβ	~0.73 - 16	3.50		
Daidzein	ERα	~3333	0.003	~17
ERβ	~196	0.051		
Genistein	ERα	~169.5	0.021	~324
ERβ	~0.52	6.80		
17β-Estradiol	ERα	~0.2	100	1
ERβ	~0.5	100		
Tamoxifen	ERα	-	-	-
ERβ	-	-	-	

Note: K_i and RBA values are compiled from multiple sources and may vary depending on the specific experimental conditions. The data for Tamoxifen's direct binding affinity from these specific comparative studies was not detailed in the same format.

Experimental Protocols

The data presented in this guide is derived from established experimental and computational methodologies.

Molecular Docking Simulation

Molecular docking studies are performed to predict the binding conformation and affinity of a ligand to a protein target. A typical protocol involves:

- **Protein and Ligand Preparation:** The three-dimensional crystal structures of ER α and ER β are obtained from the Protein Data Bank (PDB). Water molecules are removed, and polar hydrogens and Kollman charges are added to the protein structures. The 3D structure of the ligands, such as **S-dihydrodaidzein**, are prepared and optimized.[1]
- **Grid Box Generation:** A grid box is defined around the active site of the estrogen receptor to encompass the binding pocket.[2][3]
- **Docking Simulation:** Software such as AutoDock Vina is used to perform the docking.[4] The program explores various conformations of the ligand within the receptor's binding site and calculates the binding energy for each pose. The conformation with the lowest binding energy is typically considered the most favorable.[2][3]

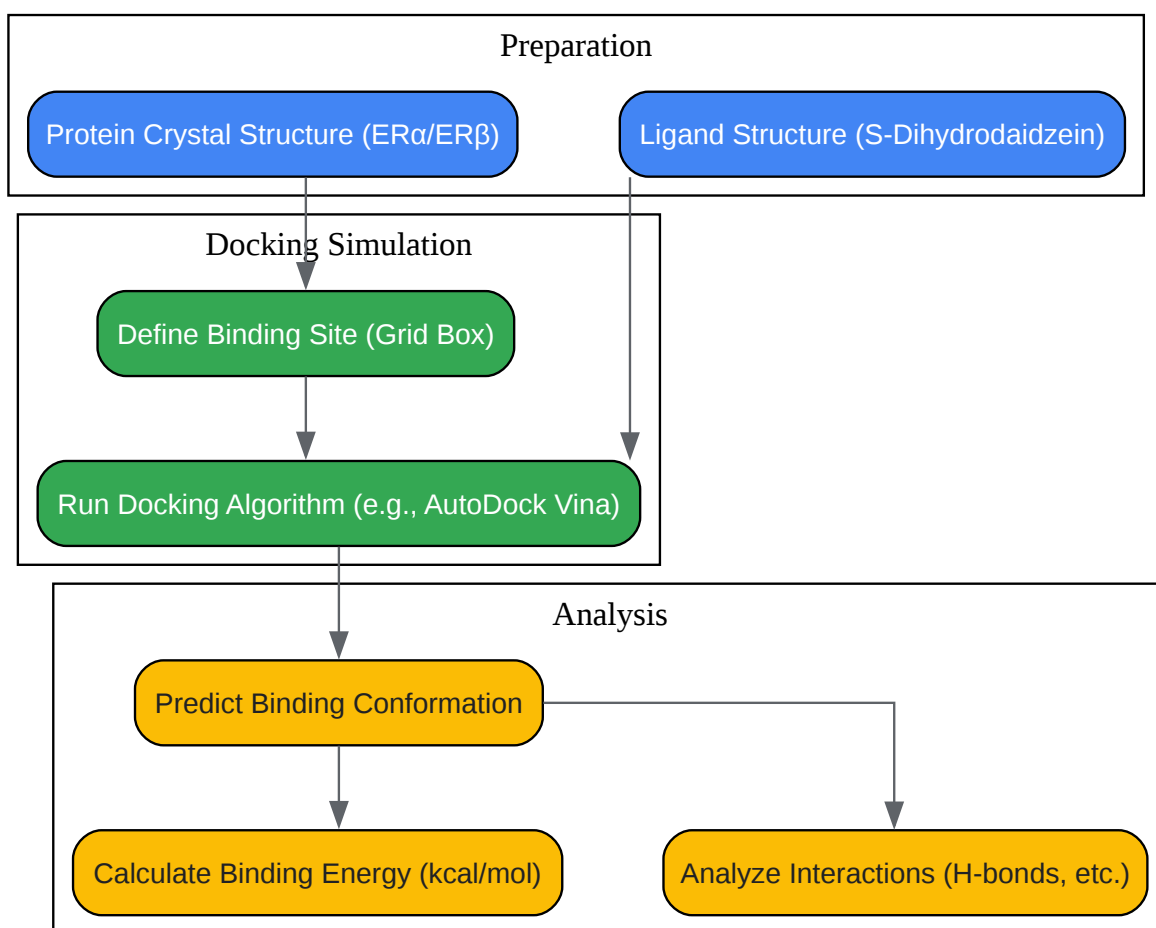
Estrogen Receptor Competitive Binding Assay

This in-vitro assay measures the ability of a test compound to compete with a radiolabeled ligand, typically [3 H]-17 β -estradiol, for binding to the estrogen receptor.

- **Receptor Source:** Uteri from ovariectomized rats or purified recombinant human ER α and ER β are used as the source of the receptors.[5]
- **Competitive Binding:** A constant concentration of the estrogen receptor and [3 H]-17 β -estradiol is incubated with varying concentrations of the test compound (e.g., **S-dihydrodaidzein**).
- **Separation and Quantification:** The receptor-bound and free radioligand are separated using methods like hydroxyapatite adsorption. The amount of bound radioactivity is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of the test compound that inhibits 50% of the specific binding of [3 H]-17 β -estradiol (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to the binding of unlabeled 17 β -estradiol.[5]

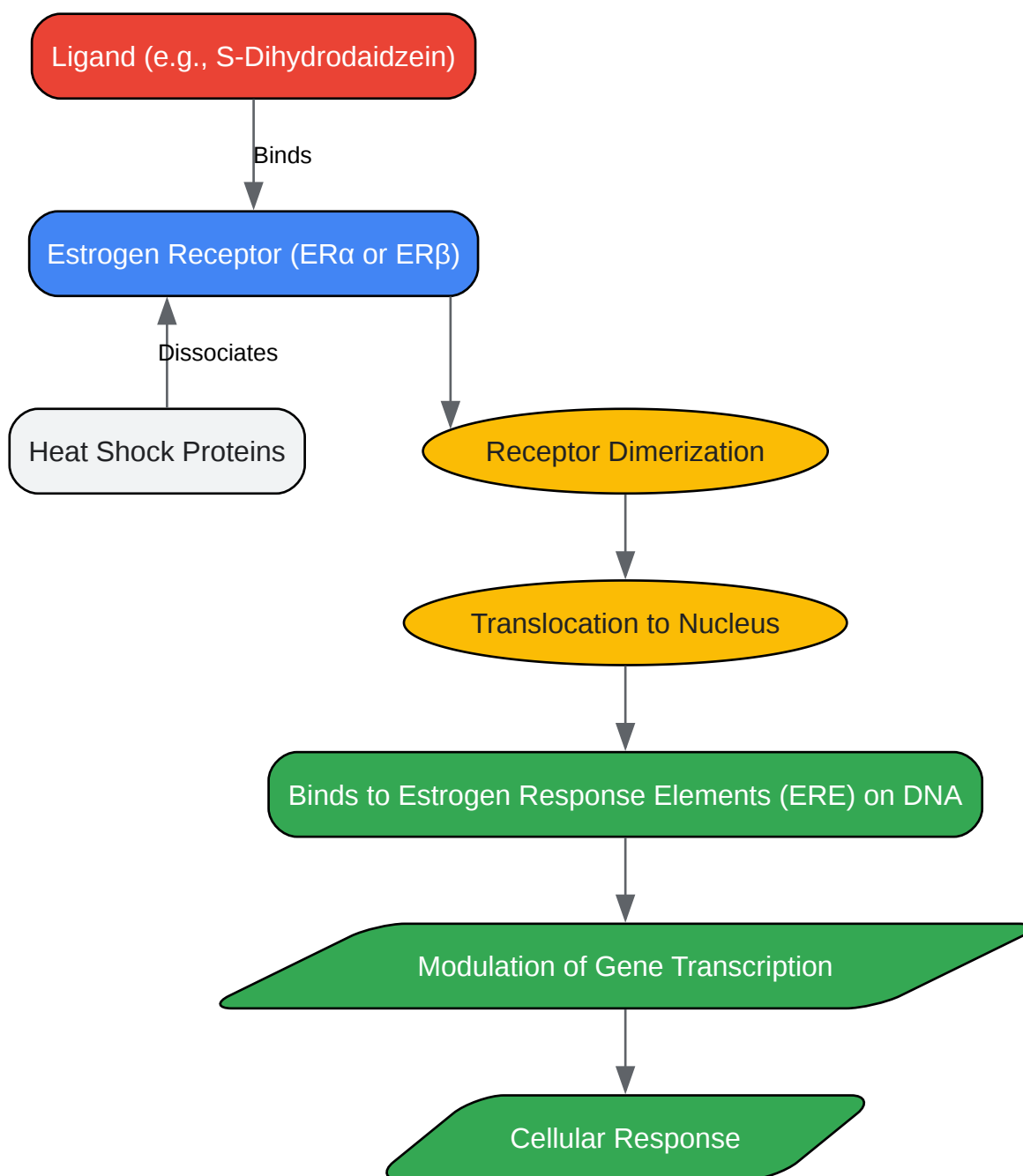
Visualizing Molecular Interactions and Pathways

To better understand the processes involved in these comparative studies, the following diagrams illustrate the workflow of a molecular docking study and the general signaling pathway of estrogen receptors.



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Molecular Docking Workflow



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Estrogen Receptor Signaling Pathway

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